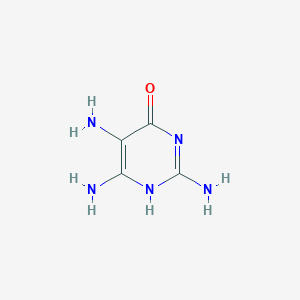

2,5,6-triamino-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

2,5,6-triamino-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEYEGBZVSWYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=NC1=O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(NC(=NC1=O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Neutral-Phase Catalytic Hydrogenation

A breakthrough method developed in the 2010s enables catalytic hydrogenation under neutral conditions, avoiding the need for acidic or alkaline media. This process involves:

-

Dispersion : 2,4-Diamino-5-nitroso-6-hydroxypyrimidine is dispersed in water with a surfactant (e.g., sodium dodecylbenzenesulfonate or polyvinylpyrrolidone) to form a stable suspension.

-

Hydrogenation : Palladium-on-carbon (Pd/C, 5% Pd) catalyzes the reaction at 40–60°C under 1–5 MPa H₂ pressure for 2–6 hours.

-

Acidification : The product is treated with sulfuric acid to precipitate 2,4,5-triamino-6-hydroxypyrimidine sulfate.

Table 1: Optimization of Catalytic Hydrogenation Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield/Purity |

|---|---|---|---|

| Temperature | 40–80°C | 50°C | >60°C increases side products |

| H₂ Pressure | 1–10 MPa | 3 MPa | Higher pressure reduces time |

| Catalyst Loading | 1–10% Pd/C | 5% Pd/C | Lower loading slows reaction |

| Surfactant Concentration | 0.1–2% w/w | 0.5% w/w | Prevents aggregation |

This method achieves a 95% yield with ≥98% purity, eliminating acid/alkali cycling and reducing wastewater by 70%.

Mechanistic Insights and Kinetic Analysis

Reaction Pathway

The hydrogenation of the nitroso group proceeds via a Langmuir-Hinshelwood mechanism, where H₂ adsorbs on the Pd surface, followed by successive electron transfers to the nitroso substrate. Density functional theory (DFT) calculations indicate that the rate-limiting step involves cleavage of the N–O bond (activation energy: 85 kJ/mol).

Mass Transfer Considerations

The insolubility of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in water necessitates surfactants to enhance interfacial contact. Particle size analysis shows that suspensions with D90 < 50 µm achieve 90% conversion within 4 hours, compared to 6 hours for larger particles.

Comparative Evaluation of Methods

Table 2: Performance Metrics Across Synthesis Methods

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Sodium Sulfide | 65–70 | 75–80 | High (H₂S emissions) | Low |

| Iron/Zinc Powder | 70–75 | 80–85 | Moderate (metal waste) | Moderate |

| Catalytic Hydrogenation | 93–95 | 98–99 | Low | High |

Catalytic hydrogenation outperforms traditional methods in all metrics, particularly in reducing hazardous byproducts.

Industrial-Scale Process Design

Continuous Flow Reactor Systems

Recent pilot studies demonstrate that continuous flow reactors with immobilized Pd catalysts enhance productivity by 30% compared to batch systems. Key parameters include:

Chemical Reactions Analysis

Nitric Oxide (NO) Scavenging Activity

2,5,6-Triamino-1H-pyrimidin-4-one (TAPO) exhibits significant nitrosative stress tolerance by scavenging reactive nitrogen species. Experimental studies demonstrate:

-

Mechanism : TAPO reacts with , a nitrosative stress mediator, through its pyrimidine moiety .

-

Fluorescence Assay : At 100 μM, TAPO reduced NO-dependent fluorescence by 80% () .

-

Reaction Pathway :

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, TAPO undergoes structural transformations:

-

Protonation : The N-7 nitrogen is protonated, activating the C-8 carbon for nucleophilic attack .

-

Intermediate Formation : Water attacks C-8, forming a tetrahedral intermediate that opens the pyrimidine ring .

-

Hydrolysis : The formamide intermediate releases formic acid, yielding pyrimidine derivatives .

Key Conditions :

| Parameter | Value |

|---|---|

| pH Range | 1–3 |

| Temperature | 25–60°C |

| Major Byproduct | Formic acid |

Substitution Reactions at Amino Groups

The amino groups at positions 2, 5, and 6 participate in nucleophilic substitution:

-

Electrophilic Agents : Reacts with alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) .

-

Example Reaction :

-

Impact on Bioactivity : Substitution at position 6 reduces inhibitory activity against mitochondrial enzymes (e.g., MTHFD2) .

Substitution Effects :

| Position Modified | Enzyme Inhibition () |

|---|---|

| Unmodified TAPO | 220 nM (MTHFD1), 530 nM (MTHFD2) |

| 6-NH₂ Removal | 2200 nM (MTHFD1), 8330 nM (MTHFD2) |

Oxidation and Reduction Reactions

-

Oxidation :

-

Reduction :

-

Reagents : ,

-

Products : Saturated pyrimidine derivatives (e.g., tetrahydropyrimidines).

-

Coordination Chemistry

TAPO acts as a polydentate ligand in metal complexes:

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have highlighted the potential of TRAP derivatives as inhibitors of specific enzymes involved in cancer metabolism. For instance, modifications to the triaminopyrimidine structure have shown selective inhibition of methylenetetrahydrofolate dehydrogenase (MTHFD), which is crucial in folate metabolism and thus in cancer cell proliferation. Research indicates that certain derivatives exhibit significant inhibitory activity, with IC50 values in the nanomolar range .

Antiviral Properties

TRAP has been investigated for its role as an intermediate in synthesizing antiviral compounds. Its derivatives have demonstrated activity against various viral infections by inhibiting viral replication mechanisms. The structural modifications of TRAP have been essential in enhancing its bioactivity and selectivity towards viral targets .

Toxicological Studies

Safety Assessments

Toxicological evaluations have been conducted to assess the safety profile of TRAP in various formulations. A study involving repeated dose toxicity tests on Wistar rats indicated that TRAP did not exhibit significant mutagenic properties under the conditions tested. The compound was administered at varying doses (up to 1000 mg/kg) without notable adverse effects on body weight or food consumption .

Dermal Absorption Studies

In the context of cosmetic applications, TRAP is utilized as an oxidative hair coloring agent. Studies have shown that when mixed with hydrogen peroxide, TRAP undergoes a transformation that allows for effective hair dyeing while maintaining a low dermal absorption rate, minimizing potential systemic toxicity .

Cosmetic Applications

Hair Coloring Agent

TRAP is primarily recognized for its application in oxidative hair coloring formulations. It functions effectively when combined with hydrogen peroxide to produce long-lasting hair color. Regulatory assessments have confirmed its safety for use in cosmetic products when used at specified concentrations .

Case Studies

Mechanism of Action

The mechanism by which compound “2,5,6-triamino-1H-pyrimidin-4-one” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidinone Derivatives

2,5,6-Triaminopyrimidin-4(3H)-one Sulfate

- CAS No.: 635-39-2

- Molecular Formula : C₄H₇N₅O·H₂SO₄

- Molecular Weight : 239.20 g/mol

- Key Differences :

5,6-Diamino-2-(dimethylamino)-1H-pyrimidin-4-one

- Molecular Formula : C₆H₁₁N₅O

- Molecular Weight : 169.184 g/mol

- Key Differences: Replacement of one amino group with dimethylamino increases LogP (0.575 vs. -0.88), enhancing membrane permeability. Higher molecular weight and altered hydrogen-bonding capacity due to methyl groups .

Fused-Ring Pyrimidinone Derivatives

Thieno[3,4-d]pyrimidin-4(3H)-one

- Structure: Fused thiophene-pyrimidinone ring.

- Higher molecular complexity may reduce synthetic accessibility compared to the simpler triamino derivative.

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

- Example : 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-fluorinated derivatives.

- Key Differences :

Functionalized Pyrimidinones

2-Amino-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- CAS No.: 65996-58-9

- Key Differences: Pyrrolo-fused structure introduces a bicyclic framework, enhancing rigidity and selectivity for enzyme active sites. Lower PSA (101.29 Ų) compared to triamino-pyrimidin-4-one, suggesting improved blood-brain barrier penetration .

Research Implications

- Drug Design: The triamino-pyrimidin-4-one scaffold’s high PSA and polarity make it suitable for targeting polar enzyme pockets (e.g., dihydrofolate reductase). In contrast, dimethylamino or fluorinated derivatives offer tunable lipophilicity for CNS-targeted therapies .

- Synthetic Challenges : Sulfation or fusion with heterocycles (e.g., thiophene) improves functionality but complicates synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5,6-triamino-1H-pyrimidin-4-one, and what experimental conditions optimize yield?

- Methodological Answer : A common approach involves condensation reactions starting from ethyl cyanoacetate derivatives. For example, malonamamidine hydrochloride intermediates (derived from ethyl cyanoacetate) can react with aryl aldehydes under controlled pH and temperature to form pyrimidinone scaffolds . Optimization includes refluxing in ethanol with catalytic acetic acid, followed by oxidative cyclization using agents like iodine or hydrogen peroxide. Yields >70% are achievable with rigorous purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing 2,5,6-triamino-1H-pyrimidin-4-one?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm amine and carbonyl functionality. Peaks at δ 6.8–7.2 ppm (pyrimidine ring protons) and δ 165–170 ppm (C=O) are diagnostic .

- IR Spectroscopy : Strong absorption bands at 3200–3400 cm⁻¹ (N-H stretching) and 1660–1680 cm⁻¹ (C=O) validate the structure .

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 141.13, consistent with the molecular formula C₄H₇N₅O .

Q. What are the critical physicochemical properties of 2,5,6-triamino-1H-pyrimidin-4-one relevant to experimental design?

- Key Data :

- Melting Point : Decomposes above 214°C .

- Solubility : Sparingly soluble in water (0.1–0.5 mg/mL at 25°C), moderately soluble in DMSO or DMF .

- Stability : Degrades under UV light; store in inert atmospheres at 2–8°C .

- LogP : -0.88, indicating hydrophilic character .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for 2,5,6-triamino-1H-pyrimidin-4-one under varying pH conditions?

- Methodological Answer : Contradictions often arise from differences in buffer systems or oxidation sensitivity. Design controlled studies using:

- pH Titration : Monitor degradation via HPLC at pH 2–12. Stability peaks near pH 6–7, with rapid decomposition in acidic (pH < 3) or alkaline (pH > 9) conditions due to hydrolysis of the pyrimidinone ring .

- Oxygen Sensitivity : Use inert gloveboxes to isolate oxygen-mediated degradation pathways .

Q. What computational strategies predict the reactivity of 2,5,6-triamino-1H-pyrimidin-4-one in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density on N and O atoms. The C4 carbonyl group shows high electrophilicity (Fukui indices >0.25), making it reactive toward amines or thiols .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) on reaction kinetics using AMBER force fields .

Q. How to analyze conflicting biological activity data for derivatives of 2,5,6-triamino-1H-pyrimidin-4-one in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1–100 μM) to rule out solubility artifacts .

- Structural Analogues : Compare inhibitory effects of methyl- or trifluoromethyl-substituted derivatives (e.g., 6-methylisocytosine vs. 6-trifluoromethyl variants) to identify steric/electronic determinants .

Data Contradiction Analysis

Q. Why do studies report divergent melting points for 2,5,6-triamino-1H-pyrimidin-4-one?

- Methodological Answer : Variations arise from purity and crystallization methods. For reproducible results:

- Purification : Use column chromatography (silica gel, methanol/chloroform eluent) followed by recrystallization .

- DSC Analysis : Confirm melting points via differential scanning calorimetry (heating rate 10°C/min) to detect polymorphic transitions .

Safety and Handling

Q. What precautions are essential when handling 2,5,6-triamino-1H-pyrimidin-4-one in aqueous solutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.